molecular formula C18H28N2O4P2+2 B15489543 Einecs 225-902-3 CAS No. 5139-88-8

Einecs 225-902-3

Cat. No.: B15489543
CAS No.: 5139-88-8
M. Wt: 398.4 g/mol
InChI Key: LXLMIAOZTKOTQY-UHFFFAOYSA-P
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Description

Einecs 225-902-3 is a useful research compound. Its molecular formula is C18H28N2O4P2+2 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

5139-88-8

Molecular Formula

C18H28N2O4P2+2

Molecular Weight

398.4 g/mol

IUPAC Name

hexane-1,6-diamine;hydroxy-oxo-phenylphosphanium

InChI

InChI=1S/C6H16N2.2C6H5O2P/c7-5-3-1-2-4-6-8;2*7-9(8)6-4-2-1-3-5-6/h1-8H2;2*1-5H/p+2

InChI Key

LXLMIAOZTKOTQY-UHFFFAOYSA-P

Canonical SMILES

C1=CC=C(C=C1)[P+](=O)O.C1=CC=C(C=C1)[P+](=O)O.C(CCCN)CCN

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways

Isolation from Lichen Species and Other Organisms

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, also commonly referred to as atraric acid or methyl β-orsellinate, has been isolated from a diverse range of species. Its presence is most pronounced in the secondary metabolism of various lichens, though it has also been identified in the plant kingdom.

Evernia prunastri, commonly known as oakmoss, is a primary and commercially significant source of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. The compound is a key odor-determining component of oakmoss absolute extract, contributing to its characteristic mossy and earthy aroma. Research has identified it as the primary fragrance compound in natural oakmoss, leading to its synthetic counterpart being named "synthetic oak moss" for its use in perfumery.

Beyond the world of lichens, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (as atraric acid) has been successfully isolated from the bark of the African plum tree, Pygeum africanum. landsbokasafn.iskopri.re.kr Extracts from this plant have been a subject of study, and the identification of atraric acid is a key finding in understanding the bark's chemical composition. landsbokasafn.is Its presence in a vascular plant highlights a broader distribution than just symbiotic lichen organisms. invivochem.com

The compound is a known metabolite in multiple lichen genera. Chemical analyses have confirmed its presence in the lichen Usnea undulata. nih.govkjoas.org Furthermore, research focused on the constituents of Stereocaulon alpinum led to the successful isolation of the compound, referred to in the study as methyl β-orsellinate, from its chloroform (B151607) extracts. landsbokasafn.isjppres.com This identification helped to clarify previous work on the chemical makeup of Stereocaulon species. landsbokasafn.is

Recent phytochemical studies have expanded the known sources of this compound. A 2025 study focusing on the antifungal properties of the lichen Heterodermia leucomelos resulted in the first-time isolation of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate from this species. researchgate.net Gas chromatography-mass spectroscopic analysis of an active fraction of a methanol (B129727) extract identified atraric acid as the predominant compound. researchgate.net This finding represents a novel discovery in the study of lichen chemistry. researchgate.net

The distribution of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate spans multiple genera of lichens and at least one species of higher plant. Its identification in phylogenetically distinct organisms suggests varied ecological roles and biosynthetic evolution.

Table 1: Documented Natural Sources of Einecs 225-902-3

Species Name Common Name Family Organism Type Finding
Evernia prunastri Oakmoss Parmeliaceae Lichen Primary fragrance compound
Pygeum africanum African Plum Tree Rosaceae Plant Isolated from bark material landsbokasafn.isinvivochem.com
Usnea undulata - Parmeliaceae Lichen Reported as a constituent nih.govkjoas.org
Stereocaulon alpinum - Stereocaulaceae Lichen Isolated from chloroform extracts landsbokasafn.isjppres.com

Proposed Biosynthetic Routes in Lichen Metabolisms

The biosynthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate in lichens is understood to proceed via the acetyl-polymalonate pathway. This is a major route for the production of a wide variety of secondary metabolites, particularly aromatic polyketides, which are characteristic of lichens.

The process is initiated with acetyl coenzyme A (acetyl-CoA). Through the action of polyketide synthase (PKS) enzymes, a starter acetyl-CoA unit is successively condensed with multiple extender units of malonyl-CoA. This chain-building process, followed by intramolecular cyclization and aromatization reactions, forms the core phenolic ring structure. Subsequent modifications, such as carboxylation and esterification with a methyl group, lead to the final structure of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. The specific enzymes and regulatory mechanisms can vary between different lichen species, accounting for the diversity of secondary metabolites observed in nature.

Table 2: Compound Names Mentioned

Compound Name
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
Atraric acid
Methyl β-orsellinate
Acetyl coenzyme A (acetyl-CoA)
Malonyl coenzyme A (malonyl-CoA)
Atranorin (B1665829)

A Detailed Examination of the Chemical Compound Atranorin (this compound)

Atranorin, identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 225-902-3, is a naturally occurring compound. This article explores the natural occurrence and biosynthetic pathways of this complex chemical substance.

Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies for Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

The synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate can be achieved through various chemical pathways. These methods often involve the formation of key intermediates, such as 2,4-dihydroxy-3,6-dimethylbenzoic acid. google.com

Hydrolysis of 4-O-demethylbarbatic acid to 2,4-dihydroxy-3,6-dimethylbenzoic acid followed by Methyl Esterification

A significant synthetic route involves a two-step process starting from 4-O-demethylbarbatic acid. google.com This precursor, which can be obtained through the fermentation of Aspergillus terreus, is first hydrolyzed to form the intermediate 2,4-dihydroxy-3,6-dimethylbenzoic acid. google.com This hydrolysis can be performed using either acidic or alkaline conditions. google.com

Acid-Catalyzed Hydrolysis: This method employs strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under reflux conditions, typically at temperatures between 80-100°C for 4 to 6 hours. The reaction proceeds through the protonation of the ester group, which is then attacked by water.

Alkali-Mediated Hydrolysis: Alternatively, the hydrolysis can be carried out using bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous ethanol (B145695) solution at 60-80°C for 3 to 5 hours. The base facilitates the cleavage of the ester bond.

Following hydrolysis, the resulting 2,4-dihydroxy-3,6-dimethylbenzoic acid is subjected to methyl esterification to yield the final product. google.com This is typically achieved by reacting the acid with a methylating agent like methyl iodide (CH₃I) in a solvent such as dimethylformamide (DMF).

Table 1: Comparative Analysis of Hydrolysis Methods

ParameterAcid HydrolysisAlkali Hydrolysis
Catalyst HCl/H₂SO₄NaOH/KOH
Temperature 80–100°C60–80°C
Reaction Time 4–6 hours3–5 hours
Yield 85–90%88–92%
Data sourced from BenchChem

Aromatization of Hydroxycyclohexenones

Another synthetic approach involves the aromatization of corresponding hydroxycyclohexenones. chemicalbook.comchemicalbook.insci-hub.st This process can be accomplished through dehydrogenation using a suitable N-haloimide. chemicalbook.comchemicalbook.insci-hub.st The necessary hydroxycyclohexenone intermediate can be synthesized through a few different reactions. One method is the reaction of dimethylmalonate (B8719724) with either 4-hexen-3-one (B1236432) or 5-chloro-3-hexanone. chemicalbook.comchemicalbook.insci-hub.st An alternative is the reaction of methyl propionylacetate with an alkyl crotonate. chemicalbook.comchemicalbook.insci-hub.st

Carboxylation of Dimethyl-1,3-dihydroxybenzene and Subsequent Esterification

A further synthetic route begins with the carboxylation of the corresponding dimethyl-1,3-dihydroxybenzene (also known as 2,5-dimethylresorcinol). chemicalbook.comchemicalbook.in This step introduces a carboxylic acid group onto the benzene (B151609) ring. The resulting dihydroxymethylbenzoic acid is then esterified to produce Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. chemicalbook.comchemicalbook.in

Synthesis from 3-formyl-2,4-dihydroxy-6-methyl-benzoic acid methyl ester

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate can also be prepared from 3-formyl-2,4-dihydroxy-6-methyl-benzoic acid methyl ester. guidechem.com This reaction is carried out using a zinc-mercury amalgam (Zn(Hg)) and hydrochloric acid (HCl) in methanol (B129727) as a solvent. guidechem.com This specific method has been reported to have a yield of approximately 16%. guidechem.com

Optimization of Reaction Conditions and Yield Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. In the methyl esterification step, key parameters have been identified to enhance efficiency.

For the esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with methyl iodide, a molar ratio of 1:1.5 (acid to methyl iodide) is used to ensure a stoichiometric excess of the methylating agent. The reaction is typically maintained at a temperature of 40°C to prevent the formation of side products. The progress of the reaction is monitored using High-Performance Liquid Chromatography (HPLC), with a target conversion rate of over 99%, which is usually achieved within 85 to 120 minutes.

Post-reaction, the mixture is quenched with ice water and the product is extracted with ethyl acetate (B1210297). The organic layer is then washed and concentrated under reduced pressure to yield a white solid with a purity of 90.4%.

Table 2: Esterification Process Parameters

ParameterValue
Solvent DMF
Methylating Agent CH₃I
Temperature 40°C
Reaction Time 85–120 minutes
Yield 90.4%
Purity (HPLC) >99%
Data sourced from BenchChem

Industrial-Scale Synthesis Considerations

The two-step synthesis method starting from 4-O-demethylbarbatic acid is scalable, with reports of batch sizes exceeding 100 kg. For industrial-scale production, several adjustments are critical for efficiency and safety. The use of Continuous Stirred-Tank Reactors (CSTRs) can improve mixing and heat transfer during the hydrolysis step. In-line HPLC monitoring allows for automated control of the reaction, ensuring it is stopped at the optimal point of conversion. Furthermore, implementing solvent recovery systems, such as distillation for DMF, is important for reducing the environmental impact and operational costs.

Continuous Stirred-Tank Reactor (CSTR) Implementation

Continuous Stirred-Tank Reactors (CSTRs) are pivotal in modern fine chemical and pharmaceutical manufacturing, offering substantial advantages over traditional batch processing. rsc.orgresearchgate.net These reactors facilitate continuous manufacturing where reactants are constantly fed into the reactor and products are continuously removed. mt.com The key feature of a CSTR is its efficient mixing, achieved by an agitator, which ensures a uniform reaction mixture and stable, steady-state operating conditions. researchgate.netkjhil.com

For the synthesis of compounds like 2-anilino-1,4-naphthoquinone (B11863833), which can involve solid reactants or products, CSTRs are particularly advantageous due to their excellent solids-handling capabilities. rsc.org The implementation of CSTRs can lead to significant improvements, including increased yield, reduced cost, and lower energy consumption. researchgate.net While batch reactors are common in laboratory-scale synthesis, CSTRs are ideal for large-scale industrial production where high-volume output and consistent quality are required. mt.comkjhil.com For complex or slow reactions, multiple CSTRs can be connected in series, creating a cascade system that mimics the characteristics of a plug flow reactor (PFR) while retaining the mixing benefits of the CSTR design. rsc.orgmt.com

Table 1: Comparison of Reactor Technologies

Feature Continuous Stirred-Tank Reactor (CSTR) Batch Reactor
Operation Continuous feed and product removal Loaded with reactants, reaction proceeds, product removed
Mixing Highly efficient, uniform mixture Mixing can be less uniform, potential for local hotspots
State Steady-state operation Transient, conditions change over time
Scale Ideal for large-scale, high-volume production Suitable for lab-scale and smaller volume production

| Process Control | Easier to control and automate | Requires monitoring and control of individual batches |

In-Line Monitoring for Process Control

To ensure the quality and consistency of products from continuous synthesis, Process Analytical Technology (PAT) is essential. researchgate.net In-line monitoring techniques provide real-time data on the reaction progress without the need for manual sampling. For the synthesis of complex molecules like aminonaphthoquinones, spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. researchgate.net These non-destructive techniques can be integrated directly into a CSTR or flow system to monitor the concentration of reactants, intermediates, and the final product in real-time. researchgate.net

Mass spectrometry (MS) is another powerful tool for the on-line characterization of continuous flow synthesis. rsc.org By coupling a portable mass spectrometer to the reactor output, it is possible to determine the fate of starting materials, confirm the presence of the desired product, and identify impurities and intermediates as they form. rsc.org This real-time data allows for rapid process optimization and ensures the reaction remains within the desired parameters, which is critical for efficient and safe manufacturing. rsc.orgresearchgate.net

Chemical Reactions and Functional Group Transformations

The 2-anilino-1,4-naphthoquinone scaffold is a versatile platform for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Pathways to Quinone Derivatives

The primary synthesis of 2-anilino-1,4-naphthoquinone itself is an oxidative process. The reaction involves the oxidative addition of anilines to 1,4-naphthoquinone. nih.govacs.org This C-H functionalization can be achieved under various conditions. While the reaction can proceed without a catalyst, it is often slower and results in lower yields with multiple side products. nih.govacs.org

The efficiency of this oxidative coupling is significantly improved by using catalysts. Copper(II) acetate has been shown to be an effective catalyst, leading to cleaner reactions with higher yields and faster reaction times. nih.govacs.org Another highly efficient method employs a transition-metal-free system using potassium tert-butoxide (t-BuOK) in DMF at room temperature, which also provides good to excellent yields of various 2-amino-1,4-naphthoquinone derivatives. nih.govrsc.org

Further oxidation of the 2-anilino-1,4-naphthoquinone structure can lead to more complex heterocyclic systems. For instance, treating 2-arylamino-1,4-naphthoquinones with nitrosylsulfuric acid in acetic acid results in the formation of benzo[b]phenazine-6,11-dione (B11046238) oxides, demonstrating an alternative oxidative pathway. mdpi.com

Table 2: Catalytic Systems for Oxidative Amination of 1,4-Naphthoquinone

Catalyst System Solvent Temperature Typical Yield Reference
Copper(II) Acetate (10 mol%) Ethanol Reflux High nih.govacs.org
t-BuOK (2 equiv.) DMF Room Temp 56-89% nih.govrsc.org
CeCl₃·7H₂O Ethanol Room Temp 60-90% mdpi.com

Reduction Reactions to Dihydroxy Analogs

The quinone moiety of 2-anilino-1,4-naphthoquinone is readily reducible to its corresponding 1,4-dihydroxy analog, also known as a hydroquinone. This transformation is a characteristic reaction of quinones. mdpi.com The reduction potential of these molecules is a key property that influences their biological activity and can be modulated by the substituents on the aromatic rings. mdpi.commdpi.com

Electrochemical studies show that 2-anilino-1,4-naphthoquinone derivatives undergo a two-step, one-electron reduction process. researchgate.net The first step forms a stable radical-anion, and the second step generates the dianion. researchgate.net In the presence of a proton source, this dianion is protonated to yield the final 1,4-dihydroxynaphthalene (B165239) derivative. This reversible oxidation-reduction capability is central to the biochemical mechanisms of many quinone compounds. mdpi.com

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

The aromatic rings of 2-anilino-1,4-naphthoquinone are susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

Nitration: The nitration of 2-anilino-1,4-naphthoquinone derivatives has been studied under various conditions. mdpi.com Using a conventional mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) leads to the regioselective formation of dinitrated products, with nitro groups introduced at the ortho and para positions of the aniline (B41778) ring. mdpi.com Milder conditions, such as using diluted acids or substituting sulfuric acid with acetic acid, can yield a mixture of mononitrated ortho and para isomers. mdpi.com Solvent-free methods using oxalic acid and sodium nitrate (B79036) have also been developed, with the yield being notably dependent on other substituents on the naphthoquinone core. researchgate.netmdpi.com

Halogenation: Halogenation, specifically chlorosulphonation, has been successfully performed on 2-anilino-1,4-naphthoquinone. Reaction with excess chlorosulphonic acid introduces a sulphonyl chloride group (-SO₂Cl) at the 3-position of the naphthoquinone ring. This reactive intermediate serves as a building block for synthesizing a variety of sulphonamide derivatives. rsc.org The halogen atom at the 3-position in 2-amino-3-halogeno-1,4-naphthoquinones is generally inert towards displacement by amines under standard conditions. cdnsciencepub.com

Table 3: Electrophilic Aromatic Substitution Reactions

Reaction Reagents Position of Substitution Product Type Reference
Nitration HNO₃ / H₂SO₄ ortho & para of aniline ring Dinitro-derivative mdpi.com
Nitration Copper Nitrate / Acetic Acid ortho & para of aniline ring Mononitro-derivatives mdpi.com

| Chlorosulphonation | ClSO₃H | 3-position of naphthoquinone ring | Sulphonyl chloride | rsc.org |

Esterification with Other Benzoic Acid Derivatives

While 2-anilino-1,4-naphthoquinone itself lacks a functional group for direct esterification, the closely related and synthetically crucial compound, 2-hydroxy-1,4-naphthoquinone (B1674593) (commonly known as lawsone), readily undergoes esterification. This reaction is highly relevant for creating a wide array of derivatives.

The esterification of 2-hydroxy-1,4-naphthoquinone can be performed with various carboxylic acids, including substituted benzoic acids, to produce 2-acyloxy-1,4-naphthoquinone derivatives. nih.gov For example, acylation of the hydroxyl group has been achieved using reagents like 4-bromobutanoyl chloride and 11-bromoundecanoyl chloride. nih.gov Furthermore, methods for the esterification of various substituted benzoic acids with alcohols are well-established, often using acid catalysts or modified clay catalysts like Montmorillonite K10. ijstr.org These established methods can be applied to reactions between lawsone and benzoic acid derivatives to synthesize a library of ester compounds with diverse properties.

Design and Synthesis of Analogs and Derivatives

The modification of the parent compound, methyl 2,4-dihydroxy-6-methylbenzoate, allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Key derivatization strategies focus on altering the ester group, and introducing substituents to the aromatic ring.

The synthesis of alkyl ester homologs of atraric acid, such as ethyl, propyl, and butyl atratates, has been achieved through alkali-catalyzed transesterification. google.comgoogle.com An initial attempt at acid-catalyzed esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with primary alcohols proved unsuccessful. At elevated temperatures in the presence of mineral acids, the starting material undergoes decarboxylation due to its salicylate (B1505791) structure. google.comgoogle.com

The successful alkali-catalyzed approach involves stirring atraric acid with a slight molar excess of potassium hydroxide in the corresponding alcohol (e.g., ethanol, propanol, or butanol) overnight. google.comgoogle.com As this transesterification is not a quantitative reaction, the desired product must be isolated from the reaction mixture using techniques such as preparative High-Performance Liquid Chromatography (HPLC). google.comgoogle.com

The synthesis of isopropyl atratate also follows a similar principle, reacting atraric acid with isopropanol (B130326) in the presence of potassium hydroxide. google.com

Table 1: Synthesis of Alkyl Ester Homologs of Atraric Acid

Derivative NameCommon NameSynthesis MethodKey ReagentsPurificationReference
Ethyl-2,4-dihydroxy-3,6-dimethylbenzoateEthyl atratateAlkali-catalyzed transesterificationAtraric acid, Ethanol, Potassium hydroxidePreparative HPLC google.comgoogle.com
Propyl-2,4-dihydroxy-3,6-dimethylbenzoatePropyl atratateAlkali-catalyzed transesterificationAtraric acid, Propanol, Potassium hydroxidePreparative HPLC google.comgoogle.com
Butyl-2,4-dihydroxy-3,6-dimethylbenzoateButyl atratateAlkali-catalyzed transesterificationAtraric acid, Butanol, Potassium hydroxidePreparative HPLC google.comgoogle.com
Isopropyl-2,4-dihydroxy-3,6-dimethylbenzoateIsopropyl atratateAlkali-catalyzed reactionAtraric acid, Isopropanol, Potassium hydroxideNeutralization and solvent removal google.com

Methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate is a known derivative that has been identified in natural sources and can be synthesized chemically. researchgate.net The introduction of a formyl group onto the benzene ring of a benzoate (B1203000) precursor is a key synthetic step. While specific high-yield laboratory syntheses of this particular compound are not extensively detailed in the provided context, the general methods for formylation of phenolic compounds can be applied. These methods often involve reactions like the Vilsmeier-Haack reaction or the Duff reaction, which introduce a formyl group at a position activated by the hydroxyl groups. The compound has been identified as a constituent in lichens and its synthesis is relevant for creating standards for natural product analysis. researchgate.net

The synthesis of halogenated analogs, such as methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, involves the direct bromination of the parent ester. This derivative is a white to off-white crystalline solid. lookchem.cn It is insoluble in water but soluble in organic solvents like ethanol and acetone. lookchem.cn The synthesis typically involves treating methyl 2,4-dihydroxy-6-methylbenzoate with a brominating agent. The electron-rich nature of the resorcinol (B1680541) ring system directs the electrophilic substitution to the positions ortho and para to the hydroxyl groups. In this case, the 3 and 5 positions are activated for bromination.

Table 2: Properties of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate

PropertyValueReference
Molecular FormulaC₉H₈Br₂O₄ lookchem.cn
Molecular Weight339.97 g/mol lookchem.cn
AppearanceWhite to off-white crystalline solid lookchem.cn
Melting Point109-111°C lookchem.cn
SolubilityInsoluble in water; soluble in ethanol and acetone lookchem.cn

The synthesis of a broader range of structurally related benzoates and resorcylates often starts from more fundamental building blocks. For example, ethyl 2,4-dihydroxy-5,6-dimethylbenzoate can be prepared from diethyl malonate and 3-methylpent-3-en-2-one. sci-hub.sersc.org The resulting dihydroaromatic ester is then treated with bromine in acetic acid. sci-hub.sersc.org The bromo-derivative can subsequently be de-brominated via hydrogenolysis to yield the target dimethylbenzoate. sci-hub.sersc.org

Another approach involves the biomimetic synthesis of resorcylates. For instance, refluxing 6-(2,4-dioxopentyl)-2,2-trimethyl-4H-1,3-dioxin-4-one in toluene (B28343) can lead to cyclization and the formation of a pyran-2-one, which can then be trapped with alcohols to produce various resorcylate esters. researchgate.net This method has been utilized in the total synthesis of natural products like (+)-montagnetol and (+)-erythrin. researchgate.net

These synthetic strategies highlight the versatility of chemical methods in generating a wide array of benzoate and resorcylate derivatives, enabling the fine-tuning of their chemical and biological properties.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating Dihydroquercetin from complex matrices and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the identification and quantification of Dihydroquercetin. scialert.net It is particularly valuable for assessing the purity of DHQ extracts and for separating it from other structurally similar flavonoids such as aromadendrin, eriodictyol, and quercetin. scialert.net Given that DHQ possesses two chiral centers, leading to four possible stereoisomers, HPLC is considered the most suitable method for achieving enantioselectivity and separating these different forms. frontiersin.orgnih.goveco-vector.com

The separation is typically achieved using reverse-phase columns. For instance, a method for separating taxifolin (B1681242) diastereomers utilized a biphenyl (B1667301) column with a gradient elution. researchgate.net The mobile phase often consists of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile (B52724), which allows for efficient separation and sharp peak resolution. scialert.netresearchgate.net

ParameterCondition 1Condition 2
ColumnCOSMOSIL 5C18-MS-II (4.6×150 mm, 5 μm) scialert.netBiphenyl Column researchgate.net
Mobile Phase0.1% aqueous formic acid and methanol scialert.netA: 0.1% formic acid in water B: 0.2% formic acid in methanol researchgate.net
ElutionIsocratic (63:37 for quercetin/kaempferol) scialert.netGradient (7% to 21% B) researchgate.net
Flow RateNot specified0.65 mL/min researchgate.net
DetectionUV scialert.netDiode Array Detector (290 nm) and Mass Spectrometer researchgate.net
TemperatureNot specified60 °C researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, primarily in terms of speed and resolution. By using columns with smaller particle sizes (typically under 2 μm), UPLC systems can operate at higher pressures, leading to much faster analysis times without compromising separation efficiency. frontiersin.org

UPLC coupled with mass spectrometry (UPLC-Q-TOF/MS) is a particularly powerful configuration for metabolomics studies involving Dihydroquercetin. frontiersin.org This setup allows for the rapid screening and identification of DHQ and its metabolites in complex biological samples, such as serum. frontiersin.org The enhanced sensitivity and speed make UPLC an ideal technique for high-throughput analysis. frontiersin.orghrpub.org A typical UPLC method might use a sub-2 µm C18 column with a fast gradient elution of water and acetonitrile containing a small percentage of formic acid. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of Dihydroquercetin. researchgate.net Due to the low volatility of flavonoids, a derivatization step is required prior to GC analysis. nih.gov This typically involves silylation, where the hydroxyl groups of the DHQ molecule are converted to trimethylsilyl (B98337) (TMS) ethers, making the compound volatile enough for gas chromatography. nih.gov

Once derivatized, the sample is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides detailed mass spectra. These spectra serve as a molecular fingerprint, allowing for unambiguous identification by comparing them to spectral libraries. nih.govresearchgate.net GC-MS is highly effective for confirming the presence of Dihydroquercetin in extracts after hydrolysis and for profiling various phenolic compounds in a sample. nih.govresearchgate.net

Thin Layer Chromatography (TLC) and Bioautography for Active Compound Detection

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile method for the separation of compounds. For Dihydroquercetin, TLC can be used to monitor the progress of chemical reactions or to get a preliminary profile of an extract. scielo.br A common system for DHQ involves using silica (B1680970) gel plates as the stationary phase and a solvent mixture such as cyclohexane/ethyl acetate (B1210297) as the mobile phase. scielo.br

A significant application of TLC is its combination with bioautography to screen for biologically active compounds directly on the chromatogram. mdpi.com This technique, known as TLC-Direct Bioautography (TLC-DB), is particularly useful for detecting antimicrobial agents. mdpi.comijpsjournal.com After developing the TLC plate, it is sprayed with a suspension of a test microorganism (e.g., Staphylococcus aureus). Following incubation, a viability indicator dye, such as a tetrazolium salt, is applied. Living bacteria convert the dye into a colored formazan, creating a colored background. Zones where compounds with antimicrobial activity are present will appear as clear spots, indicating inhibition of bacterial growth. mdpi.com Since Dihydroquercetin is known to have antimicrobial properties, TLC-DB provides a rapid method to detect its presence and activity in plant extracts. scielo.br

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of Dihydroquercetin.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of Dihydroquercetin. nih.gov Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. scielo.brnih.gov

¹H-NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For DHQ, the signals for the protons on the C-ring (H-2 and H-3) are particularly diagnostic. nih.gov Furthermore, NMR is capable of distinguishing between the trans and cis diastereomers of DHQ based on the chemical shifts (δ) and spin-spin coupling constants (J) of these H-2 and H-3 protons. frontiersin.orgnih.gov

¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group and bonding environment. nih.gov The signal for the carbonyl carbon (C-4) at around 197.8 ppm is a characteristic feature for a flavanone (B1672756) structure. nih.gov The data from both ¹H and ¹³C-NMR are used together to assemble the complete, unambiguous structure of the molecule. nih.gov

¹H and ¹³C NMR Spectral Data for Dihydroquercetin (in DMSO-d6) nih.gov
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
24.96 (d)83.1
34.49 (dd)71.6
4-197.8
5-163.3
65.90 (d)96.0
7-166.8
85.85 (d)95.0
9-162.6
10-100.5
1'-128.1
2'6.87 (br s)115.2
3'-145.0
4'-145.8
5'6.74 (br s)115.4
6'6.74 (br s)119.4

d: doublet, dd: doublet of doublets, br s: broad singlet

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique for the precise determination of the molecular weight and elemental composition of a compound. wisdomlib.org For a molecule such as hexane-1,6-diamine,hydroxy-oxo-phenylphosphanium, HRESIMS provides invaluable information for its structural elucidation.

In HRESIMS analysis, the sample is introduced into the mass spectrometer through an electrospray ionization (ESI) source, which is particularly suitable for polar and ionic compounds like phosphonium (B103445) salts. nih.govacs.org The high-resolution capability, often provided by analyzers like Time-of-Flight (TOF) or Orbitrap, allows for the measurement of mass-to-charge ratios (m/z) with very high accuracy, typically to four or five decimal places. mdpi.comnih.gov This precision enables the unambiguous determination of the elemental formula from the measured mass.

For hexane-1,6-diamine,hydroxy-oxo-phenylphosphanium, the expected protonated molecule would be observed in the positive ion mode. Due to its dicationic nature, it may also be observed as a doubly charged ion [M]2+ or as an adduct with a counter-ion [M+X]+.

Table 1: Representative HRESIMS Data for Structurally Similar Phosphonium Compounds

Compound NameMolecular FormulaCalculated m/zMeasured m/zReference
HydroxymethyltriphenylphosphoniumC19H18OP+293.1095293.1096 mdpi.com
1-HydroxyethyltriphenylphosphoniumC20H20OP+307.1252307.1251 mdpi.com
Benzyl tri p-tolyl phosphoniumC36H32N4O2P+597.2374- researchgate.net

This table presents data for compounds structurally related to Einecs 225-902-3 to illustrate the typical accuracy of HRESIMS measurements.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments within an HRESIMS instrument would provide further structural information. For organophosphorus compounds, characteristic fragmentation includes the cleavage of the C-P bond. mdpi.com In the case of hexane-1,6-diamine,hydroxy-oxo-phenylphosphanium, one would expect to see fragment ions corresponding to the loss of the diamine chain or cleavage at various points along the hexane (B92381) backbone. The high-resolution measurement of these fragment ions would further confirm the identity of the different components of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule, particularly those involving chromophores. A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of UV or visible light. In hexane-1,6-diamine,hydroxy-oxo-phenylphosphanium, the primary chromophore is the phenyl group attached to the phosphorus atom.

Aromatic phosphine (B1218219) oxides typically exhibit strong absorption bands in the ultraviolet region of the electromagnetic spectrum. znaturforsch.combeilstein-journals.org These absorptions are due to π-π* electronic transitions within the benzene (B151609) ring. The presence of the phosphine oxide group can influence the position and intensity of these absorption bands.

While a specific UV-Vis spectrum for this compound is not publicly available, data from related phenylphosphine (B1580520) oxide derivatives can provide an expected absorption profile. For instance, novel 9-phenyl-9-phosphafluorene oxide derivatives show absorption maxima (λmax) in toluene (B28343) solution at around 338-366 nm. beilstein-journals.org Other acyl phosphine oxides show an n-π* absorption band located around 350–380 nm. mdpi.com The UV-vis spectrum of triphenylphosphine (B44618) oxide in toluene does not significantly influence measurements in the 300-680 nm range, as its maximum absorption is at 283 nm. chalcogen.ro

Table 2: Representative UV-Vis Absorption Data for Phenylphosphine Oxide Derivatives

CompoundSolventAbsorption Maxima (λmax)Reference
9-phenyl-9-phosphafluorene oxide derivative (7-H)Toluene338 nm beilstein-journals.org
9-phenyl-9-phosphafluorene oxide derivative (7-Ph-2)Toluene366 nm beilstein-journals.org
Triphenylphosphine oxideToluene283 nm chalcogen.ro
Acyl phosphine oxidesAcetonitrile350-380 nm mdpi.com

This table provides representative UV-Vis absorption data for compounds containing the phenylphosphine oxide chromophore to approximate the expected spectral characteristics of this compound.

The hexane-1,6-diamine portion of the molecule is not expected to have significant absorption in the standard UV-Vis range (200-800 nm) as it lacks a chromophore. Therefore, the UV-Vis spectrum of this compound would be primarily dictated by the phenylphosphonium moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For a complex molecule like hexane-1,6-diamine,hydroxy-oxo-phenylphosphanium, the IR spectrum would exhibit a combination of absorption bands corresponding to its various structural components.

Key expected absorption bands include:

P=O Stretching: The phosphine oxide group (P=O) gives rise to a strong absorption band. This band is typically observed in the range of 1174-1210 cm-1. rsc.org

P-Phenyl Stretching: The stretching vibration of the phosphorus-phenyl (P-Ar) bond is expected to appear around 1440 cm-1. researchgate.net

N-H Stretching: The primary amine groups (-NH2) in the hexane-1,6-diamine moiety will show characteristic stretching vibrations in the region of 3300-3500 cm-1. Primary amines typically exhibit two bands in this region corresponding to symmetric and asymmetric stretching. orgchemboulder.comlibretexts.org

N-H Bending: The bending vibration of the N-H bond in primary amines is observed in the 1580-1650 cm-1 region. orgchemboulder.com

C-H Stretching: The aliphatic C-H bonds of the hexane chain will show strong absorptions in the 2850-3000 cm-1 range. Aromatic C-H stretching from the phenyl group may appear as a weaker band around 3010-3100 cm-1. libretexts.orguniroma1.it

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is typically found in the 1020-1250 cm-1 range. orgchemboulder.com

Table 3: Characteristic Infrared Absorption Bands for Functional Groups in this compound

Functional GroupVibration TypeExpected Wavenumber (cm-1)IntensityReference
P=OStretching1174 - 1210Strong rsc.org
P-PhenylStretching~1440Medium researchgate.net
N-H (Primary Amine)Stretching3300 - 3500Weak-Medium orgchemboulder.comlibretexts.org
N-H (Primary Amine)Bending1580 - 1650Weak-Medium orgchemboulder.com
Aliphatic C-HStretching2850 - 3000Strong libretexts.orguniroma1.it
Aromatic C-HStretching3010 - 3100Weak libretexts.orguniroma1.it
Aliphatic C-NStretching1020 - 1250Medium-Weak orgchemboulder.com

This table summarizes the expected IR absorption bands for the functional groups present in this compound based on data from analogous compounds.

By analyzing the presence and positions of these characteristic bands, IR spectroscopy can confirm the presence of the key functional groups within the structure of hexane-1,6-diamine,hydroxy-oxo-phenylphosphanium.

Molecular and Biochemical Mechanisms of Action

Receptor Modulation Studies

Androgen Receptor Inhibition and Mechanistic Implications

Abiraterone (B193195) Acetate (B1210297) indirectly inhibits androgen receptor (AR) signaling by potently and selectively targeting the enzyme Cytochrome P450 17A1 (CYP17A1). koreascience.krnih.gov This enzyme, also known as 17α-hydroxylase/C17,20-lyase, is a critical component in the androgen biosynthesis pathway and is expressed in testicular, adrenal, and prostatic tumor tissues. nih.govnih.gov

The CYP17A1 enzyme catalyzes two key reactions:

The conversion of pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxy derivatives.

The subsequent formation of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). koreascience.krdrugbank.com

These products, DHEA and androstenedione, are precursors to androgens like testosterone. By irreversibly inhibiting both the hydroxylase and lyase activities of CYP17A1, abiraterone effectively blocks androgen production from all three key sources: the testes, the adrenal glands, and the prostate tumor itself. koreascience.krnih.govrjptonline.orgplos.org This comprehensive reduction in circulating androgens, including testosterone, leads to significantly decreased activation of the androgen receptor. koreascience.kr As AR signaling is a primary driver of growth and proliferation in certain cancer cells, this inhibition is a key mechanistic implication of the compound's action. nih.gov The addition of abiraterone to standard androgen deprivation therapy has been shown to reduce levels of DHEA by 97-98% and androstenedione by 77-78% compared to androgen deprivation alone. youtube.com

Interaction with Angiotensin-Converting Enzyme 2 (ACE2) Protein (Computational Insights)

Computational studies have explored the interaction between abiraterone and the Angiotensin-Converting Enzyme 2 (ACE2) receptor, which is recognized as the entry point for the SARS-CoV-2 virus into human cells. researchgate.netnih.gov An in silico molecular docking investigation evaluated the binding affinity of abiraterone to the ACE2 receptor. researchgate.net The study reported favorable docking scores, with strong binding free energies, suggesting that abiraterone can form a stable complex with the ACE2 receptor. researchgate.net These computational insights indicate a potential direct interaction, although the functional implications of this binding require further experimental validation.

Cellular Pathway Influence

Effects on Epithelial-Mesenchymal Transition (EMT) Factors in Cellular Models

Epithelial-to-mesenchymal transition (EMT) is a cellular process implicated in cancer progression where epithelial cells lose their characteristics and acquire a more migratory, mesenchymal phenotype. This transition is often marked by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as Vimentin. plos.orgnih.gov

Research into EMT markers in prostate cancer has revealed a correlation with resistance to abiraterone. A study using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) found that the overexpression of Vimentin in primary prostate cancer tissues was associated with a prediction of treatment resistance to abiraterone. nih.gov Conversely, the same study noted that the underexpression of the epithelial markers E-cadherin and β-catenin was associated with more advanced tumor stages and grades, highlighting the clinical relevance of the EMT pathway. nih.gov While these findings link EMT marker expression to clinical outcomes with abiraterone, direct studies detailing the compound's specific effects on the expression levels of these factors in cellular models are still emerging.

Disruption of Fungal Cell Membrane Integrity

Based on available scientific literature, there is no evidence to suggest that Abiraterone Acetate functions by disrupting fungal cell membrane integrity. The primary mechanism of action for major antifungal drug classes, such as azoles, involves the inhibition of the enzyme lanosterol (B1674476) 14-alpha-demethylase, which blocks the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govyoutube.com Abiraterone Acetate's established mechanism is the inhibition of the human enzyme CYP17A1 for anti-androgen purposes, which is mechanistically distinct from the pathways targeted by antifungal agents.

Enzymatic and Microbial Interactions

Abiraterone Acetate and its active metabolite, abiraterone, exhibit significant interactions with drug-metabolizing enzymes and gut microbiota.

Enzymatic Interactions: In vitro data show that abiraterone is a substrate of the Cytochrome P450 enzyme CYP3A4. nih.govresearchgate.net Consequently, its exposure can be altered by co-administration with strong inducers or inhibitors of this enzyme. For example, the strong CYP3A4 inducer rifampin was found to decrease abiraterone exposure by 55%. nih.govresearchgate.net

Furthermore, abiraterone acts as an inhibitor of other key metabolic enzymes, notably CYP2D6 and CYP2C8. nih.govresearchgate.net This inhibition can increase the plasma concentrations of drugs that are substrates for these enzymes.

Enzyme InteractionInteracting AgentEffect on AbirateroneEffect on Other Drugs
Substrate of CYP3A4 Rifampin (Strong Inducer)55% decrease in exposureN/A
Inhibitor of CYP2D6 Dextromethorphan (Substrate)N/A2.9-fold increase in AUC
Inhibitor of CYP2C8 Pioglitazone (Substrate)N/A46% increase in AUC

Microbial Interactions: Recent studies have demonstrated that the gut microbiome plays a role in the activity of Abiraterone Acetate. nih.gov As a poorly absorbed oral agent, a significant portion of the drug interacts with gastrointestinal microbiota. nih.gov Research involving the analysis of stool samples from patients showed that treatment with Abiraterone Acetate drastically alters the microbiome's composition. nih.gov

Specifically, the administration of Abiraterone Acetate has been shown to:

Significantly enrich the population of the commensal bacterium Akkermansia muciniphila, which is associated with anti-inflammatory effects and improved health outcomes. nih.govnih.govnih.govnih.gov

Deplete the relative abundance of androgen-utilizing bacteria, such as Corynebacterium spp. nih.govnih.gov

Microbial GenusEffect of Abiraterone AcetatePotential Implication
Akkermansia Significant EnrichmentIncreased Vitamin K2 synthesis; anti-inflammatory effects
Corynebacterium DepletionReduction of androgen-utilizing bacteria

Enzyme Inhibition Studies (General)

Nitrofurazone's antimicrobial effects are significantly attributed to its ability to inhibit a range of microbial enzymes, particularly those crucial for carbohydrate metabolism. The compound's mechanism of action is not fully understood, but it is believed to involve the reductive activation of its 5-nitro group by sensitive microbial nitroreductases. This reduction generates highly reactive intermediates that can covalently modify and inactivate essential cellular macromolecules, including enzymes.

Research has indicated that enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate (B1213749) are primary targets of Nitrofurazone. drugbank.com This interference with fundamental energy-yielding pathways disrupts the microorganism's ability to function and replicate.

Table 1: Key Enzyme Systems Potentially Inhibited by Nitrofurazone

Enzyme/Enzyme ComplexMetabolic PathwayPotential Consequence of Inhibition
Pyruvate Dehydrogenase ComplexLink between Glycolysis and Citric Acid CycleDisruption of cellular respiration and energy production.
Citrate SynthetaseCitric Acid CycleImpaired energy metabolism.
Malate DehydrogenaseCitric Acid CycleDisruption of the citric acid cycle.
Glutathione ReductaseOxidative Stress ResponseIncreased susceptibility to oxidative damage.
Pyruvate DecarboxylaseFermentationInterference with anaerobic energy production.

This table is based on enzymes suggested to be affected by Nitrofurazone's mechanism of action. Specific inhibitory constants (Ki) or IC50 values are not extensively available in the public domain.

Insights into Antifungal Mechanisms at the Molecular Level

The antifungal activity of Nitrofurazone is a facet of its broad-spectrum antimicrobial properties. While the precise molecular targets in fungi are not as extensively studied as in bacteria, the underlying mechanism is believed to be similar, involving reductive activation and subsequent damage to cellular components.

Studies on nitrofuran derivatives have demonstrated their efficacy against a range of fungal species. nih.gov The minimal inhibitory concentration (MIC90) values for some nitrofuran derivatives against various fungi highlight their potential as antifungal agents. For instance, certain derivatives have shown potent activity against Histoplasma capsulatum, Paracoccidioides brasiliensis, Trichophyton rubrum, and Trichophyton mentagrophytes. nih.gov

The antifungal mechanism likely involves the inhibition of key fungal enzymes, similar to the effects observed in bacteria. Interference with carbohydrate metabolism and DNA synthesis are probable contributors to its fungistatic or fungicidal effects. wikipedia.org The generation of reactive intermediates following the reduction of the nitro group can lead to oxidative stress and damage to fungal DNA, proteins, and other macromolecules, ultimately leading to cell death. patsnap.com

Mechanistic Basis of Nematocidal Activity

Information regarding the specific molecular mechanisms of Nitrofurazone's nematocidal activity is not extensively documented in publicly available scientific literature. While nitrofurans are known for their broad antimicrobial spectrum, their direct mode of action against nematodes at the molecular level remains an area requiring further investigation.

General mechanisms of action for anthelmintic drugs often involve targeting the nematode's nervous system, particularly ion channels and receptors, or interfering with essential metabolic pathways. nih.govnih.gov For instance, many anthelmintics act as agonists or antagonists of neurotransmitter receptors, leading to paralysis and expulsion of the nematode. nih.gov Others inhibit enzymes crucial for energy metabolism or microtubule synthesis.

One study on various nitrofuran derivatives indicated that these compounds exhibited low toxicity in Caenorhabditis elegans larvae, a common model organism for studying nematocidal effects. researchgate.net This finding suggests that the nematocidal activity of Nitrofurazone, if significant, may operate through a mechanism distinct from those of more potent anthelmintics or may be species-specific. Further research is necessary to elucidate any potential molecular targets of Nitrofurazone in nematodes, such as specific enzymes or receptors that may be susceptible to its inhibitory action.

Biotransformation by Microbial Systems

Nitrofurazone can be metabolized and degraded by various microbial systems, a process of significant interest for bioremediation of environments contaminated with this compound. The biotransformation of Nitrofurazone typically involves the reduction of its 5-nitro group, which is a key step in both its activation to a toxic agent in target microbes and its detoxification by other microorganisms.

The fungus Aspergillus tamarii has been identified as capable of degrading Nitrofurazone. researchgate.netuitm.edu.myuitm.edu.my Studies have focused on optimizing conditions such as pH, temperature, and agitation speed to enhance the degradation rate by this fungus. researchgate.netuitm.edu.myuitm.edu.my The degradation process by A. tamarii involves the transformation of the parent compound into various metabolites. While a complete, detailed metabolic pathway with the structures of all intermediates is not fully elucidated, it is understood that the process significantly reduces the concentration of the parent Nitrofurazone compound. researchgate.net

The biotransformation of Nitrofurazone is mediated by microbial enzymes, primarily nitroreductases. In Escherichia coli, for example, multiple nitroreductases have been identified that can reduce nitrofurans. nih.gov These enzymes catalyze the transfer of electrons to the nitro group, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The initial reduction products are often highly reactive and are responsible for the compound's antimicrobial activity. However, further reduction can lead to less toxic metabolites, effectively detoxifying the compound.

Computational Chemistry and Cheminformatics in Research

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. For derivatives of phenylphosphinic acid, molecular docking can be instrumental in identifying potential biological targets and estimating the strength of their binding interactions.

Phosphinic acid derivatives are recognized for their diverse biological activities and their potential in medicinal chemistry. nih.gov They can act as transition state analogue inhibitors for metalloproteases, where the phosphinic acid group interacts with a metal ion, such as zinc, in the active site of the enzyme. acs.org Molecular docking simulations can model these interactions, providing crucial information about the binding poses and the key intermolecular forces, such as hydrogen bonds and electrostatic interactions, that contribute to the binding affinity. acs.org For example, docking studies could be employed to screen a library of phenylphosphinic acid derivatives against a panel of metalloproteases to identify promising lead compounds for further development.

A hypothetical molecular docking workflow for a phenylphosphinic acid derivative could involve:

Preparation of the protein target: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB) and preparing it by adding hydrogen atoms and assigning partial charges.

Preparation of the ligand: Generating the 3D structure of the phenylphosphinic acid derivative and optimizing its geometry.

Docking simulation: Using a docking program to place the ligand into the active site of the protein in various orientations and conformations.

Scoring and analysis: Evaluating the predicted binding poses using a scoring function to estimate the binding affinity and analyzing the interactions between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. mdpi.com

For a series of phenylphosphinic acid derivatives, a QSAR study could be conducted to predict their inhibitory activity against a specific enzyme. This would involve calculating a set of molecular descriptors for each compound, which can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity, etc.

3D descriptors: Molecular shape, volume, and surface area.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of newly designed derivatives, prioritizing the synthesis of compounds with the highest predicted potency. mdpi.com The interpretation of the QSAR model can also provide insights into the mechanism of action by highlighting the key structural features that influence activity. mdpi.com

QSAR Model Development Steps Description
Data Set Selection A set of compounds with known biological activity is selected.
Descriptor Calculation A variety of molecular descriptors are calculated for each compound.
Model Building A mathematical model is built to correlate the descriptors with the activity.
Model Validation The predictive power of the model is assessed using statistical methods.

In Silico Screening and Virtual Library Design for Derivatives

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be broadly divided into ligand-based and structure-based approaches.

For the development of new derivatives based on the phenylphosphinic acid scaffold, virtual screening can be a powerful tool. A virtual library of derivatives could be designed by systematically modifying the phenylphosphinic acid core with various substituents. This library can then be screened in silico against a specific biological target. Structure-based virtual screening would involve docking each compound in the library into the active site of the target protein and ranking them based on their predicted binding affinity.

Ligand-based virtual screening, on the other hand, does not require the 3D structure of the target. Instead, it uses the knowledge of known active compounds to identify new ones. For instance, a pharmacophore model could be developed based on the essential structural features of known active phosphinic acid inhibitors. This model would then be used to search a virtual library for compounds that match the pharmacophore.

The results of in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources in the drug discovery process. sci-hub.box

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it often dictates its biological activity. For a flexible molecule like 1,6-hexanediamine, a component of the specified compound, conformational analysis can reveal the low-energy conformations that are likely to be present in solution and when interacting with other molecules.

Molecular dynamics (MD) simulations provide a more dynamic picture of molecular behavior by simulating the motion of atoms and molecules over time. mdpi.com An MD simulation can provide insights into the conformational flexibility of a molecule, its interactions with solvent molecules, and its binding dynamics with a biological target. mdpi.com

Computational Technique Application to Phenylphosphinic Acid and its Derivatives
Molecular Docking Predicting binding modes and affinities to biological targets. acs.org
QSAR Predicting biological activity of new derivatives. nih.govmdpi.com
In Silico Screening Identifying promising new compounds from large virtual libraries. sci-hub.box
Molecular Dynamics Studying conformational dynamics and binding stability. mdpi.comnih.gov

Environmental Fate and Biotransformation

Degradation Pathways in Environmental Compartments

Triclosan (B1682465) is susceptible to various degradation processes in the environment, which are influenced by factors such as sunlight, water chemistry, and microbial activity.

Photodegradation Mechanisms

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the transformation of triclosan in aquatic environments. This process can occur through two primary mechanisms: direct and indirect photolysis.

Direct photolysis involves the direct absorption of sunlight by the triclosan molecule, leading to its decomposition. This process is particularly relevant for the basic form of triclosan (Triclosan⁻) and can result in the formation of several intermediate products, including the toxic congener 2,8-dichlorodibenzodioxin (2,8-DCDD). europa.eu The aqueous photolytic half-life of triclosan has been calculated to be as short as 41 minutes under continuous artificial light irradiation in a pH 7 solution. europa.eu

Indirect photolysis occurs when other substances in the water, known as photosensitizers, absorb light and then transfer that energy to the triclosan molecule, causing it to degrade. Key players in this process include hydroxyl radicals (•OH) and the triplet states of chromophoric dissolved organic matter (³CDOM). The reaction with •OH is thought to be more prevalent in waters with low dissolved organic carbon (DOC), while reactions with ³CDOM are likely the main transformation pathway in deep waters with high DOC content.

Under UV-C and simulated solar irradiation, the degradation of triclosan has been shown to produce primary byproducts such as 2,4-dichlorophenol (B122985), quinone, and hydroquinone. mdpi.com

Hydrolytic Stability and Degradation

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not considered a significant environmental fate process for triclosan. The compound has been found to be hydrolytically stable under abiotic and buffered conditions across a pH range of 4 to 9, even at elevated temperatures of 50°C. europa.eu Its stability in the presence of strong acids and bases indicates a low susceptibility to hydrolysis in typical environmental conditions. europa.eu

Oxidative Degradation Processes

Oxidative degradation is another important pathway for the transformation of triclosan in the environment. Manganese oxides (δ-MnO₂ and MnOOH), which are common minerals in soils and sediments, can rapidly oxidize triclosan. bohrium.com This reaction is influenced by pH, with the initial reaction rate and adsorption to oxide surfaces increasing as the pH decreases. bohrium.com

The oxidation of triclosan by manganese oxides primarily occurs at the phenol (B47542) moiety of the molecule, leading to the formation of coupling products and p-(hydro)quinone. bohrium.com A minor product of this process is 2,4-dichlorophenol, which suggests the breaking of the ether linkage in the triclosan structure. bohrium.com The reaction mechanism is believed to involve the formation of a surface precursor complex between triclosan and the manganese oxide, followed by the oxidation of triclosan to a phenoxy radical, which then undergoes further reactions to form the final products. bohrium.com

Chlorine dioxide has also been shown to effectively degrade triclosan, with the reaction rate being dependent on pH and the concentration of chlorine dioxide. researchgate.net The degradation mechanism involves the cleavage of the ether link, chlorination of the phenolic ring, and ring closure, leading to the formation of intermediates such as 2,7/2,8-dichlorodibenzop-dioxin (2,7/2,8-Cl₂DD), 2,4-dichlorophenol (2,4-DCP), 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), tetraclosan, and pentaclosan. researchgate.net

Microbial Degradation and Biotransformation in Ecological Systems

Microbial degradation is a crucial process in the removal of triclosan from the environment. A diverse range of microorganisms have been identified that can degrade triclosan under both aerobic and anaerobic conditions.

Under aerobic conditions, several bacterial strains have been shown to utilize triclosan as a sole carbon source. For instance, Sphingopyxis sp. KCY1 can degrade approximately 90% of an initial 5 mg/L concentration of triclosan within 24 hours and achieve complete removal by the second day. nih.gov Pseudomonas aeruginosa KS2002 can transform 99.89% of a 2 g/L triclosan solution into 2,4-dichlorophenol within 96 hours, although it does not achieve complete mineralization. nih.gov The degradation pathways often involve the cleavage of the ether bond, leading to the formation of 2,4-dichlorophenol, which can then be further metabolized. nih.gov

Anaerobic degradation of triclosan also occurs, though it is generally slower than aerobic degradation. wikipedia.org Under these conditions, the primary degradation pathway is reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms.

The table below summarizes the degradation characteristics of some typical triclosan-degrading microorganisms.

Microorganism StrainInitial Triclosan ConcentrationDegradation EfficiencyTimeKey Metabolites
Sphingopyxis sp. KCY15 mg/L~90%24 hours6-chloro-3-(2,4-dichlorophenoxy)-4-hydroxycyclohexa-3,5-diene-1,2-dione, monohydroxy-TCS, 2,4-dichlorophenol
Pseudomonas aeruginosa KS20022 g/L99.89%96 hours2,4-dichlorophenol

Consideration of Persistence, Bioaccumulation, and Mobility (PBM) Attributes

The environmental risk of a chemical is often assessed based on its persistence, bioaccumulation, and mobility (PBM) attributes.

Persistence: Triclosan exhibits a degree of persistence in the environment, particularly in anaerobic soils and sediments where degradation rates are slow. wikipedia.org While it can be degraded through various pathways, its continuous release into the environment from consumer products can lead to its sustained presence in various environmental compartments. wikipedia.org

Bioaccumulation: Triclosan has a high potential for bioaccumulation due to its physicochemical properties, including a high octanol-water partition coefficient (log Kow of 4.76). wikipedia.org This indicates a tendency to accumulate in the fatty tissues of organisms. wikipedia.org Triclosan has been detected in various aquatic organisms, including algae, snails, fish, and marine mammals. wikipedia.org

Mobility: The mobility of triclosan in the environment is influenced by its moderate water solubility and its tendency to adsorb to soil and sediment particles. Its relatively hydrophobic nature suggests that it will partition to soils and sediments once released into the environment. bohrium.com However, its presence in surface and groundwater indicates that it can be transported through aquatic systems. wikipedia.org

The table below summarizes the key PBM attributes of triclosan.

AttributeFinding
Persistence Moderate persistence, particularly in anaerobic environments.
Bioaccumulation High potential for bioaccumulation in aquatic organisms.
Mobility Moderate mobility, with a tendency to partition to soil and sediment.

Future Research Directions and Unexplored Academic Avenues

Elucidation of Novel Biosynthetic Enzymes and Genetic Clusters

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is understood to be a product of the polyketide biosynthetic pathway, a common route for secondary metabolite production in lichens. cambridge.orgwikipedia.orgmdpi.com The fungal partner in the lichen symbiosis is primarily responsible for producing these compounds. jppres.com The general mechanism involves polyketide synthases (PKSs), large multi-domain enzymes that assemble complex molecules from simple acyl-CoA precursors. wikipedia.orgmdpi.com

However, the specific enzymatic machinery and the corresponding genetic clusters that orchestrate the biosynthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate are yet to be fully elucidated. Future research should prioritize the identification and characterization of the specific PKSs and tailoring enzymes involved. Advances in genome mining and heterologous expression systems offer promising strategies to uncover these novel biosynthetic pathways. frontiersin.orgrsc.org By identifying the responsible gene clusters, it may become possible to produce the compound and its derivatives in engineered microbial hosts, offering a sustainable alternative to extraction from slow-growing lichens.

Discovery of Additional Molecular Targets and Pathways

Initial studies have revealed that Methyl 2,4-dihydroxy-3,6-dimethylbenzoate exhibits notable biological activities through interaction with specific molecular targets. It is a known antagonist of the androgen receptor (AR), which has led to investigations into its use for prostate-related conditions. cambridge.orgmedchemexpress.comchemfaces.com Its anti-inflammatory effects are attributed to the suppression of the MAPK-NFκB signaling pathway, thereby inhibiting the production of pro-inflammatory mediators. medchemexpress.comhycultec.de Furthermore, it has shown potential in targeting protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling, suggesting a possible role in diabetes research. chemfaces.com Recent studies have also highlighted its ability to enhance the efficacy of BRAF inhibitors in melanoma by modulating the HGK/MEK1/ERK signaling pathway. nih.gov Its antifungal activity is understood to occur through the disruption of fungal cell membranes. jppres.com

Despite these findings, the full spectrum of its molecular interactions remains largely unknown. Future research should aim to identify additional molecular targets and signaling pathways affected by this compound. High-throughput screening and chemoproteomics approaches could unveil novel protein binding partners, leading to the discovery of new therapeutic applications. A deeper understanding of its mechanism of action at a molecular level is crucial for its development as a therapeutic agent.

Development of Advanced Synthetic Methodologies for Complex Derivatives

The chemical synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate has been achieved through various routes, including a two-step process starting from 4-O-desmethylbarbaric acid. google.com Furthermore, the synthesis of derivatives of atraric acid has been explored, particularly for the treatment of benign prostatic hyperplasia and prostate carcinoma. google.com These initial forays into its synthetic chemistry provide a foundation for the development of more advanced methodologies.

A significant area for future research lies in the creation of diverse libraries of complex derivatives. This could involve modifications at the hydroxyl and methyl groups on the aromatic ring, as well as alterations to the methyl ester. The development of efficient and stereoselective synthetic routes will be critical. For instance, semisynthetic strategies, such as those used for creating derivatives of the structurally related barbatic acid, could be adapted. mdpi.com The synthesis and biological evaluation of these novel derivatives could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

Comprehensive Mechanistic Studies of Ecological Interactions

As a secondary metabolite produced by lichens, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate likely plays a significant role in the ecological interactions of its source organisms. jppres.com Its established antifungal properties suggest a defensive function against pathogenic fungi. jppres.com The compound's characteristic mossy and earthy odor, a key attribute in the fragrance industry where it is used as a fixative, also points towards a potential role in allelopathy—the chemical inhibition of one organism by another. chemicalbull.comthefragrancefoundry.comresearchgate.net

While its allelopathic potential is plausible, comprehensive mechanistic studies are needed to confirm and detail these ecological roles. Future investigations could explore its effects on competing plants, herbivores, and microorganisms within the lichen's natural habitat. cabidigitallibrary.orgmdpi.com Understanding the precise mechanisms by which it mediates these interactions, whether through growth inhibition, signaling disruption, or other means, will provide valuable insights into the chemical ecology of lichens.

Integration of Omics Data with Compound Activity for Systems-Level Understanding

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to understand the complex biological effects of natural products. While some studies have begun to apply these approaches to lichen secondary metabolites in general, their specific application to Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is still in its infancy. nih.govfrontiersin.org One study has utilized transcriptomic analysis to investigate how atraric acid enhances the antitumor effect of a BRAF inhibitor in melanoma cells. nih.gov

The future of research on this compound should involve a more integrated, systems-level approach. By combining transcriptomic, proteomic, and metabolomic data from cells or organisms treated with Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, researchers can construct a comprehensive picture of its impact on cellular networks. This systems biology approach will be instrumental in identifying key pathways and nodes that are perturbed by the compound, leading to a more holistic understanding of its bioactivity and potential for therapeutic development. dntb.gov.ualarvol.com

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